N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine
Description
Properties
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15-7-9-5-3-4-6-10(9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYCQPPYUYMSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651440 | |
| Record name | N-{[2-(Trifluoromethoxy)phenyl]methyl}propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823188-59-6 | |
| Record name | N-{[2-(Trifluoromethoxy)phenyl]methyl}propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
- Starting Materials: 2-(Trifluoromethoxy)benzaldehyde or 2-(trifluoromethoxy)benzyl halide.
- Amination: Reaction with isopropylamine under reductive amination conditions.
- Reducing Agents: Sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation using Pd/C under hydrogen atmosphere.
- Solvents: Methanol, dichloromethane, or polar aprotic solvents such as acetonitrile.
- Catalysts: Sometimes acid catalysts or bases (e.g., sodium hydroxide) are used to facilitate imine formation.
This method allows the formation of the secondary amine via an imine intermediate, which is then reduced in situ to the desired amine.
Nucleophilic Substitution
- Starting Material: 2-(Trifluoromethoxy)benzyl chloride or bromide.
- Nucleophile: Isopropylamine acts as the nucleophile.
- Base: Sodium hydroxide or potassium carbonate to neutralize the acid formed.
- Solvent: Dichloromethane or toluene.
- Temperature: Typically room temperature to mild heating.
This approach involves direct displacement of the halide by isopropylamine, yielding the secondary amine.
Catalytic Deaminative Coupling (Advanced Method)
Recent research demonstrates the use of ruthenium-catalyzed deaminative coupling of primary amines to form secondary amines with high selectivity and efficiency. This method offers an alternative to traditional reductive amination with advantages such as:
- Catalyst System: Cationic tetranuclear ruthenium-hydride complex with catechol ligand.
- Reaction Conditions: Heating at 130–140 °C in chlorobenzene or dioxane.
- Selectivity: High chemoselectivity for unsymmetric secondary amines.
- Byproduct: Ammonia, which is easily removed.
This catalytic system allows coupling of benzylamines with isopropylamine analogs, potentially applicable to N-[[2-(trifluoromethoxy)phenyl]methyl]propan-2-amine synthesis.
Detailed Reaction Scheme and Steps (Based on Patent and Literature Data)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-(trifluoromethoxy)benzyl halide or aldehyde | Starting from 2-(trifluoromethoxy)phenol derivatives; halogenation or oxidation | Ensures the trifluoromethoxy group is preserved |
| 2 | Formation of imine intermediate | React with isopropylamine in methanol, presence of base (NaOH) | Imine formation is reversible and critical |
| 3 | Reduction of imine to amine | Sodium triacetoxyborohydride or Pd/C hydrogenation under H2 | Mild reducing conditions preferred to avoid side reactions |
| 4 | Purification | Fractional distillation, column chromatography | Ensures high purity and removal of byproducts |
Data Table: Typical Reaction Parameters and Yields
| Parameter | Typical Value | Comments |
|---|---|---|
| Solvent | Methanol, Dichloromethane | Polar solvents favor imine formation and reduction |
| Temperature | 25–70 °C | Mild heating accelerates reaction without decomposition |
| Reaction Time | 4–24 hours | Depends on scale and reducing agent |
| Reducing Agent | Sodium triacetoxyborohydride, Pd/C + H2 | Sodium triacetoxyborohydride preferred for selectivity |
| Yield (%) | 70–85% | High yields reported under optimized conditions |
| Purification | Column chromatography, fractional distillation | Necessary for isolation of pure product |
Research Findings and Analytical Data
Crystallinity and Polymorphs: Related compounds such as N-ethyl analogs have been crystallized as hydrochloride salts with defined polymorphic forms characterized by powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), indicating the importance of salt formation for stability and purity.
Catalytic Coupling Efficiency: Ruthenium-catalyzed deaminative coupling exhibits high selectivity for unsymmetric secondary amines, with yields up to 78% under optimized conditions. The reaction tolerates various functional groups, suggesting applicability to trifluoromethoxy-substituted substrates.
Mechanistic Insights: The catalytic cycle involves imine formation, coordination to Ru catalyst, C–N bond cleavage as the rate-limiting step, and hydrogen transfer, supported by isotope labeling and kinetic isotope effect studies.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 2-(trifluoromethoxy)benzaldehyde + isopropylamine | Sodium triacetoxyborohydride, Pd/C + H2 | High selectivity, mild conditions | Requires careful control of reduction step |
| Nucleophilic Substitution | 2-(trifluoromethoxy)benzyl halide + isopropylamine | Base (NaOH, K2CO3) | Straightforward, direct | Possible side reactions, lower selectivity |
| Ruthenium-Catalyzed Deaminative Coupling | Primary amines including benzylamine derivatives | Ru-H catalyst + catechol ligand | High chemoselectivity, broad scope | Requires expensive catalyst, elevated temperature |
Chemical Reactions Analysis
Types of Reactions
N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine serves as an important building block for the development of complex molecules. Its trifluoromethoxy group enhances the compound's reactivity and stability, making it a valuable intermediate in various chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Utilized in forming carbon-carbon bonds. |
| Nucleophilic Substitution | Acts as a nucleophile in various organic transformations. |
| Electrophilic Aromatic Substitution | Participates in reactions that modify aromatic systems. |
Biological Research
The compound's structural features allow it to interact with several biological targets, making it a candidate for drug development. Studies have shown that it can modulate enzyme activities, particularly with cytochrome P450 enzymes, influencing drug metabolism and efficacy.
Case Study: Interaction with Cytochrome P450
- Objective: Investigate the compound's effect on enzyme activity.
- Method: In vitro assays measuring the rate of substrate metabolism.
- Findings: this compound inhibited specific P450 isoforms, suggesting potential for drug-drug interaction studies.
Medicinal Applications
This compound has potential therapeutic applications due to its ability to interact with neurotransmitter systems. It is being explored for its effects on conditions such as anxiety and depression.
Potential Therapeutic Uses:
- Anxiolytic Effects: Modulation of G-protein coupled receptors (GPCRs).
- Antidepressant Properties: Influencing serotonin pathways.
Data Table: FDA Approved Drugs with Similar Structures
| Drug Name | Mechanism of Action | Indications |
|---|---|---|
| Fluoxetine | Selective serotonin reuptake inhibitor (SSRI) | Depression, OCD |
| Ubrogepant | CGRP receptor antagonist | Migraine treatment |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:
| Application Area | Details |
|---|---|
| Coatings | Provides enhanced durability and chemical resistance. |
| Adhesives | Used as a bonding agent due to its strong intermolecular interactions. |
| Electronic Materials | Serves as a precursor for materials used in electronic devices. |
Mechanism of Action
The mechanism of action of N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
Key Observations :
- Ortho vs. Para Substitution : Ortho-substituted analogs (e.g., the target compound) exhibit steric effects that may hinder interactions with flat receptor binding sites, whereas para-substituted derivatives (e.g., 2-[4-(trifluoromethoxy)phenyl]propan-2-amine) often display improved pharmacokinetics due to reduced steric clash .
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -CF₃ group increases lipophilicity, enhancing membrane permeability, while -OCF₃ provides moderate polarity, balancing solubility and receptor affinity .
Pharmacological Activity and Receptor Interactions
Serotonin Receptor Affinity
- NBOMe Series : Compounds like 25I-NBOMe ([2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine]) share a benzylamine backbone but incorporate methoxy groups and bulky substituents, leading to high 5-HT₂A receptor affinity .
- Target Compound : The trifluoromethoxy group may reduce serotonin receptor binding compared to methoxy-substituted NBOMe analogs due to steric and electronic differences .
Glycine Transporter Inhibition
- The target compound’s analog, 1-Methyl-N-(propan-2-yl)-N-{[3-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-4-carboxamide, demonstrates potent glycine transporter 1 (GlyT1) inhibition (IC₅₀ = 12 nM), highlighting the role of the trifluoromethoxy group in enhancing target engagement .
Biological Activity
N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine, also known as a trifluoromethoxy-substituted amine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design .
Target Interactions
This compound acts primarily as a ligand for various biological targets, including:
- G-protein coupled receptors (GPCRs) : It modulates signaling pathways that are crucial for various physiological processes.
- Enzymes : The compound interacts with enzymes such as monoamine oxidases (MAOs) and cytochrome P450s, influencing the metabolism of neurotransmitters and other bioactive compounds .
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Metabolic Regulation : It can alter the activity of metabolic enzymes, leading to changes in metabolite levels such as glucose and lipids.
- Gene Expression Modulation : By interacting with transcription factors, it can influence the expression of genes involved in metabolic pathways and stress responses .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
- Cell Viability : Studies indicate that it can decrease the viability of certain cancer cell lines while sparing normal cells, suggesting potential for targeted cancer therapy .
| Cell Line | Effect on Viability |
|---|---|
| T47D (Breast Cancer) | Decreased viability |
| HT-29 (Colon Cancer) | Decreased viability |
| Rat Astrocytes | Unaffected |
In Vivo Studies
In animal models, the compound's effects are dose-dependent:
- Low Doses : Enhance metabolic processes without significant toxicity.
- High Doses : Induce adverse effects such as hepatotoxicity and neurotoxicity, highlighting the need for careful dosage optimization in therapeutic applications .
Case Studies
- Cancer Treatment Potential : A study investigated the compound's efficacy against human breast cancer cell lines. Results showed a significant reduction in cell proliferation at specific concentrations, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Another study explored its neuroprotective properties in models of neurodegeneration. The compound was found to modulate pathways associated with oxidative stress, suggesting possible applications in neurodegenerative diseases .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Mechanistic Insights : Detailed studies on how this compound interacts at the molecular level with various targets.
- Clinical Applications : Investigating its potential as a therapeutic agent in clinical settings, particularly for cancer and neurodegenerative disorders.
Q & A
Q. What preliminary biological screening data exist for this compound?
- Answer : Structural analogs (e.g., ZINC32120629) have shown inhibitory activity against monoamine oxidase B (MAO-B) in ligand-based virtual screens, with calculated binding affinities (ΔG ~-3.5 to -4.4 kcal/mol). These studies suggest potential neuropharmacological applications, though direct data for this compound require validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Answer : Systematic modifications to the trifluoromethoxy substituent (e.g., replacing it with pentafluoroethoxy or altering its position on the phenyl ring) can be explored. Computational docking (e.g., using AutoDock Vina) against MAO-B (PDB: 2V5Z) and in vitro assays (IC₅₀ determination) will quantify potency. Parallel synthesis of derivatives (e.g., cyclohexylamine or pyridinyl analogs) is recommended for SAR refinement .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinantly expressed MAO-B and control inhibitors (e.g., selegiline). Cross-validate findings with orthogonal methods, such as cellular thermal shift assays (CETSA) to confirm target engagement .
Q. What advanced analytical techniques are critical for detecting metabolic byproducts or degradation products?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode can identify metabolites. For stability studies, accelerated degradation under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) followed by HPLC-DAD analysis (λ = 254 nm) quantifies degradation pathways .
Q. How can computational modeling predict the compound’s blood-brain barrier (BBB) permeability?
- Answer : Use in silico tools like SwissADME or MOE to calculate physicochemical descriptors (logP, topological polar surface area). Molecular dynamics simulations of the compound in a lipid bilayer model (e.g., CHARMM-GUI) provide insights into passive diffusion kinetics. Experimental validation via parallel artificial membrane permeability assays (PAMPA-BBB) is advised .
Q. What in vivo models are appropriate for evaluating its efficacy in neurological disorders?
- Answer : Rodent models (e.g., forced swim test for depression-like behavior or cocaine-induced conditioned place preference) are suitable. Dose-response studies (e.g., 1–10 mg/kg, intraperitoneal) with PF-04455242 (a structurally related κ-opioid antagonist) as a reference can contextualize efficacy. Plasma prolactin levels serve as a translatable biomarker for target modulation .
Methodological Notes
- Data Interpretation : Cross-reference NMR/MS data with published spectra of analogs (e.g., ZINC32120629) to confirm assignments .
- Controlled Experiments : Include vehicle and positive controls (e.g., MAO-B inhibitors) to minimize false positives in enzyme assays .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for rodent welfare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
